Ansofaxine

Description

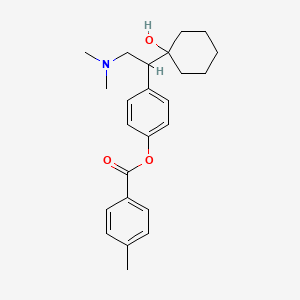

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenyl] 4-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31NO3/c1-18-7-9-20(10-8-18)23(26)28-21-13-11-19(12-14-21)22(17-25(2)3)24(27)15-5-4-6-16-24/h7-14,22,27H,4-6,15-17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKYBZJLEMOZFFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(CN(C)C)C3(CCCCC3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916918-80-4 | |

| Record name | Toludesvenlafaxine [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0916918804 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ansofaxine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15052 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TOLUDESVENLAFAXINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A7CGH459FN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ansofaxine Hydrochloride: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ansofaxine hydrochloride (formerly known as toludesvenlafaxine, LPM570065, or LY03005) is a novel antidepressant approved for the treatment of major depressive disorder (MDD) in China and under regulatory review in other countries.[1] It distinguishes itself from many existing antidepressants through its unique mechanism of action as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).[2][3][4] This triple-action profile suggests the potential for a broader spectrum of efficacy, potentially addressing a wider range of depressive symptoms, including anhedonia and cognitive deficits.[5] this compound also functions as a prodrug of desvenlafaxine, a well-established serotonin-norepinephrine reuptake inhibitor (SNRI).[4][5] This in-depth guide consolidates the current understanding of this compound's core mechanism of action, supported by available quantitative data, experimental methodologies, and visual representations of its pharmacological pathways.

Core Mechanism of Action: Triple Reuptake Inhibition

This compound hydrochloride's primary mechanism of action is the inhibition of the reuptake of three key monoamine neurotransmitters: serotonin (5-HT), norepinephrine (NE), and dopamine (DA).[2][3] By blocking the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT), this compound increases the synaptic concentrations of these neurotransmitters.[6] This enhanced monoaminergic neurotransmission is believed to be the foundation of its antidepressant effects.[2][3]

-

Serotonin (5-HT): Elevated synaptic serotonin levels are associated with improvements in mood, anxiety, and sleep.[2]

-

Norepinephrine (NE): Increased norepinephrine is linked to enhanced alertness, energy, and attention.[2]

-

Dopamine (DA): Higher dopamine levels in key brain regions, such as the mesolimbic cortex, are thought to improve motivation, pleasure (anhedonia), and cognitive function.[5]

The ability of this compound to modulate all three of these neurotransmitter systems simultaneously may offer a more comprehensive therapeutic approach compared to selective serotonin reuptake inhibitors (SSRIs) or serotonin-norepinephrine reuptake inhibitors (SNRIs).[3][5]

Quantitative Pharmacological Data

The binding affinity and reuptake inhibition potency of this compound have been characterized in vitro. The following tables summarize the available quantitative data.

| Target | IC50 (nM) | Reference |

| Serotonin Transporter (SERT) | 723 | [7] |

| Norepinephrine Transporter (NET) | 763 | [7] |

| Dopamine Transporter (DAT) | 491 | [7] |

| Serotonin Reuptake Inhibition | 31.4 ± 0.4 | [5][8] |

| Norepinephrine Reuptake Inhibition | 586.7 ± 83.6 | [5][8] |

| Dopamine Reuptake Inhibition | 733.2 ± 10.3 | [5][8] |

| Target | Ki (nM) | Reference |

| Serotonin Transporter (SERT) | 763 ± 48.7 | [5] |

| Norepinephrine Transporter (NET) | 2040 ± 258 | [5] |

| Dopamine Transporter (DAT) | 197 ± 18.7 | [5] |

Signaling Pathways and Experimental Workflows

Mechanism of Action at the Synapse

The following diagram illustrates the core mechanism of this compound at the presynaptic terminal.

Caption: this compound's inhibition of SERT, NET, and DAT.

Prodrug to Active Metabolite Conversion

This compound is a prodrug that is metabolized to desvenlafaxine, an SNRI.

Caption: Conversion of this compound to desvenlafaxine.

Experimental Protocols

While detailed, step-by-step protocols for the specific experiments conducted on this compound are not publicly available, the following outlines the general methodologies typically employed for the key assays cited in the literature.

In Vitro Binding Affinity Assays

Objective: To determine the binding affinity (Ki) of this compound for the human serotonin, norepinephrine, and dopamine transporters.

General Methodology:

-

Preparation of Transporter-Expressing Membranes: Membranes are prepared from cell lines (e.g., Chinese Hamster Ovary - CHO, or Human Embryonic Kidney - HEK293) stably expressing the recombinant human SERT, NET, or DAT.

-

Radioligand Binding: A specific radioligand for each transporter (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT) is incubated with the cell membranes in the presence of varying concentrations of this compound.

-

Incubation and Equilibration: The mixture is incubated to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known inhibitor. Specific binding is calculated by subtracting non-specific from total binding. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

In Vitro Reuptake Inhibition Assays

Objective: To measure the functional inhibition (IC50) of serotonin, norepinephrine, and dopamine reuptake by this compound.

General Methodology:

-

Cell Culture: CHO or other suitable cells expressing the human SERT, NET, or DAT are cultured in multi-well plates.

-

Pre-incubation with this compound: The cells are pre-incubated with various concentrations of this compound hydrochloride.

-

Addition of Radiolabeled Neurotransmitter: A radiolabeled neurotransmitter (e.g., [³H]5-HT, [³H]NE, or [³H]DA) is added to the wells.

-

Uptake Period: The cells are incubated for a defined period to allow for the uptake of the radiolabeled neurotransmitter.

-

Termination of Uptake: The uptake process is terminated by rapidly washing the cells with ice-cold buffer.

-

Cell Lysis and Scintillation Counting: The cells are lysed, and the amount of radioactivity taken up by the cells is quantified using a scintillation counter.

-

Data Analysis: The concentration of this compound that causes a 50% reduction in the uptake of the radiolabeled neurotransmitter (IC50) is determined.

In Vivo Microdialysis

Objective: To measure the effect of this compound administration on extracellular levels of serotonin, norepinephrine, and dopamine in the brains of living animals (e.g., rats).

General Methodology:

-

Surgical Implantation: A microdialysis probe is stereotaxically implanted into a specific brain region of interest (e.g., the striatum or prefrontal cortex) of an anesthetized rat.

-

Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.

-

Sample Collection: Neurotransmitters in the extracellular fluid diffuse across the dialysis membrane and into the aCSF. The resulting dialysate is collected at regular intervals.

-

Baseline Measurement: Baseline levels of the neurotransmitters are established before drug administration.

-

This compound Administration: this compound is administered (e.g., orally or intraperitoneally).

-

Post-Dosing Sample Collection: Dialysate samples continue to be collected to measure changes in neurotransmitter levels over time.

-

Analysis of Dialysate: The concentrations of serotonin, norepinephrine, and dopamine in the dialysate samples are quantified using a sensitive analytical technique, such as high-performance liquid chromatography with electrochemical detection (HPLC-ECD) or mass spectrometry.

-

Data Analysis: Changes in extracellular neurotransmitter concentrations are expressed as a percentage of the baseline levels.

Conclusion

This compound hydrochloride presents a novel pharmacological approach to the treatment of major depressive disorder through its action as a serotonin-norepinephrine-dopamine reuptake inhibitor. Its ability to modulate all three key monoamine neurotransmitter systems may translate into a broader range of clinical benefits. The in vitro binding and reuptake inhibition data confirm its interaction with SERT, NET, and DAT. Further research and clinical studies will continue to elucidate the full therapeutic potential and clinical implications of this unique mechanism of action.

References

- 1. Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Practical Aspects of in Vivo Detection of Neuropeptides by Microdialysis Coupled Off-Line to Capillary LC with Multi-stage MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Microdialysis of extracellular endogenous opioid peptides from rat brain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Efficacy, Safety, and Tolerability of this compound (LY03005) Extended-Release Tablet for Major Depressive Disorder: A Randomized, Double-Blind, Placebo-Controlled, Dose-Finding, Phase 2 Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. This compound hydrochloride inhibits tumor growth and enhances Anti-TNFR2 in murine colon cancer model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Chemical Structure and Synthesis of Ansofaxine

Introduction: Ansofaxine, also known as toludesvenlafaxine (coded as LY03005), is a novel serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) approved for the treatment of major depressive disorder (MDD) in China and under development in other regions.[1][2][3] It functions as a prodrug, being a carboxylic acid ester of desvenlafaxine (O-desmethylvenlafaxine), the major active metabolite of venlafaxine.[1][4] This design allows for rapid in vivo conversion to desvenlafaxine via esterase-mediated hydrolysis, while the parent compound's distinct lipophilicity contributes to its unique pharmacokinetic and pharmacodynamic profile, including a more balanced inhibition of dopamine reuptake compared to its metabolite.[1][5]

Chemical Structure and Properties

This compound's chemical structure consists of the core desvenlafaxine molecule with a 4-methylbenzoyl group attached via an ester linkage to the phenolic hydroxyl group.

-

IUPAC Name: [4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenyl] 4-methylbenzoate;hydrochloride[6]

-

Synonyms: Toludesvenlafaxine, LY03005, LPM570065, 4-Methylbenzoate desvenlafaxine[1][2]

-

CAS Numbers: 916918-80-4 (free base), 916918-84-8 (hydrochloride)[7]

-

Molecular Formula: C₂₄H₃₁NO₃ (free base)[7]

-

Molecular Weight: 381.52 g/mol (free base)[7]

Logical Structure of this compound

Caption: Logical relationship of this compound's key functional groups.

Synthesis of this compound

The synthesis of this compound is logically approached as a two-stage process:

-

Preparation of the Core Precursor: Synthesis of O-desmethylvenlafaxine (desvenlafaxine).

-

Final Esterification Step: Acylation of the phenolic hydroxyl group of desvenlafaxine to yield this compound.

Synthesis of Desvenlafaxine Precursor

Two primary routes for the synthesis of desvenlafaxine are commonly cited:

-

Route A: O-Demethylation of Venlafaxine: This is a direct conversion where the methyl group on the phenolic oxygen of venlafaxine is cleaved. This can be achieved using various demethylation reagents, such as sodium dodecanethiolate in a high-boiling solvent like polyethylene glycol (PEG) 400.[8][9]

-

Route B: Multi-step Synthesis from Benzyl-protected Precursors: This route builds the molecule from smaller starting materials. A common method involves protecting the phenolic hydroxyl of a starting material like 4-benzyloxyphenylacetic acid, followed by a series of reactions including condensation with cyclohexanone, reduction, and finally debenzylation to reveal the free hydroxyl group of desvenlafaxine.[8]

Final Synthesis Step: Esterification to this compound

The final and key step is the esterification of the desvenlafaxine precursor. This is achieved by reacting desvenlafaxine with 4-methylbenzoyl chloride.[8][10] The reaction acylates the phenolic hydroxyl group to form the final p-toluic acid ester, this compound.

This compound Synthesis Workflow

Caption: Overall synthetic pathways leading to this compound.

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound's properties and synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₄H₃₁NO₃ | [7] |

| Molecular Weight | 381.52 g/mol | [7] |

| Melting Point | 159–162 °C | [8] |

| Appearance | White powder |[8] |

Table 2: Pharmacodynamic Data (In Vitro Inhibition)

| Target | IC₅₀ (nM) | Reference |

|---|---|---|

| Serotonin Transporter (SERT) | 723 | [11][12] |

| Dopamine Transporter (DAT) | 491 | [11][12] |

| Norepinephrine Transporter (NET) | 763 |[11][12] |

Table 3: Synthesis Yield

| Reaction Step | Yield (%) | Reference |

|---|

| Esterification of Desvenlafaxine to this compound | 28.2% |[8] |

Detailed Experimental Protocols

Protocol 1: Synthesis of Desvenlafaxine via O-Demethylation of Venlafaxine (Route A)

This protocol is based on methods described for the demethylation of venlafaxine.[8][9]

-

Reaction Setup: In a suitable reaction vessel, dissolve venlafaxine (1.0 eq) in polyethylene glycol (PEG) 400.

-

Reagent Addition: Add sodium dodecanethiolate (an excess, e.g., 3.5 eq) to the mixture.

-

Heating: Heat the reaction mixture to 170-190 °C and maintain with stirring for approximately 6 hours.

-

Work-up:

-

Cool the reaction mixture to below 50 °C.

-

Add water and an organic solvent such as ethyl acetate.

-

Acidify the aqueous phase with concentrated hydrochloric acid to a pH of 1-4.

-

Separate the layers and wash the aqueous phase with the organic solvent to remove impurities.

-

Adjust the pH of the aqueous phase to 9-10 with a base (e.g., 40% NaOH solution) to precipitate the desvenlafaxine free base.

-

-

Purification: Filter the precipitate. The resulting solid can be further purified by pulping with water to yield desvenlafaxine.

Protocol 2: Synthesis of this compound from Desvenlafaxine (Final Step)

This protocol is adapted from the synthesis of compound 1j (this compound) as described in literature.[8]

-

Reactant Preparation: Prepare a solution of O-desmethylvenlafaxine (ODV) in a suitable solvent.

-

Acylation: Treat the solution of ODV with 4-methylbenzoyl chloride (e.g., 1.2 g). The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.

-

Reaction Monitoring: Monitor the reaction progress using an appropriate technique (e.g., TLC or HPLC) until completion.

-

Isolation and Purification: Upon completion, the reaction mixture is worked up. This may involve quenching the reaction, extraction, and purification of the crude product by methods such as column chromatography or recrystallization.

-

Product Characterization: The final product, this compound, is isolated as a white powder. The structure and purity should be confirmed using analytical techniques such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.[10]

Mechanism of Action: Triple Reuptake Inhibition

This compound exerts its antidepressant effects by blocking the reuptake of three key monoamine neurotransmitters—serotonin (5-HT), norepinephrine (NE), and dopamine (DA)—from the synaptic cleft. By inhibiting their respective transporters (SERT, NET, and DAT), this compound increases the concentration and duration of these neurotransmitters in the synapse, enhancing neurotransmission.

Caption: this compound's mechanism of action via transporter inhibition.

References

- 1. researchgate.net [researchgate.net]

- 2. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. hrcak.srce.hr [hrcak.srce.hr]

- 5. This compound Hydrochloride [benchchem.com]

- 6. A phase 3, multicenter, double-blind, randomized, placebo-controlled clinical trial to verify the efficacy and safety of this compound (LY03005) for major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Efficacy, Safety, and Tolerability of this compound (LY03005) Extended-Release Tablet for Major Depressive Disorder: A Randomized, Double-Blind, Placebo-Controlled, Dose-Finding, Phase 2 Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phenolic Esters of O-Desmethylvenlafaxine with Improved Oral Bioavailability and Brain Uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Portico [access.portico.org]

- 10. researchgate.net [researchgate.net]

- 11. pharmaffiliates.com [pharmaffiliates.com]

- 12. US20100121108A1 - Process for synthesizing desvenlafaxine free base and salts or solvates thereof - Google Patents [patents.google.com]

Ansofaxine: A Technical Whitepaper on a Novel Prodrug of Desvenlafaxine for Major Depressive Disorder

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ansofaxine, also known as toludesvenlafaxine (LY03005, LPM570065), is a novel chemical entity developed for the treatment of major depressive disorder (MDD).[1][2] It is a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) that functions as a prodrug, rapidly metabolizing into its active metabolite, desvenlafaxine, a well-established serotonin-norepinephrine reuptake inhibitor (SNRI).[1][3][4] This unique pharmacological profile, particularly the addition of dopamine reuptake inhibition, suggests potential for a broader spectrum of efficacy, potentially addressing symptoms such as anhedonia and cognitive dysfunction that are not always resolved by conventional antidepressants.[3][5][6] this compound has been approved for the treatment of MDD in China and is under clinical development in other regions, including the United States.[2][7] This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, pharmacokinetic profile, and clinical trial data.

Chemical and Pharmacological Profile

This compound hydrochloride is chemically designated as (±)-4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl) ethyl] phenyl 4-methylbenzoate hydrochloride.[1][8] As a carboxylic acid ester prodrug of desvenlafaxine, its enhanced lipophilicity is designed to improve its ability to cross the blood-brain barrier.[3]

This compound and its active metabolite, desvenlafaxine, both inhibit the reuptake of serotonin (5-HT) and norepinephrine (NE). However, this compound itself also inhibits the reuptake of dopamine (DA), classifying it as a triple reuptake inhibitor (TRI).[9][10] This is a key differentiator from desvenlafaxine, which is an SNRI.[2] Microdialysis studies in rats have demonstrated that while both this compound and desvenlafaxine increase extracellular levels of serotonin and norepinephrine, this compound leads to a two to three times stronger increase in extracellular dopamine levels compared to desvenlafaxine.[9][11]

In Vitro Transporter Inhibition

The inhibitory activity of this compound and desvenlafaxine at the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters is summarized in the table below.

| Compound | Transporter | IC₅₀ (nM) |

| This compound | SERT | 723[2][10] |

| NET | 763[2][10] | |

| DAT | 491[2][10] | |

| Desvenlafaxine | SERT | 53[2] |

| NET | 538[2] | |

| DAT | - | |

| This compound (alternative) | SERT | 31.4 ± 0.4[1][12] |

| NET | 586.7 ± 83.6[1][12] | |

| DAT | 733.2 ± 10.3[1][12] |

Note: Discrepancies in IC₅₀ values exist across different publications, which may be attributable to variations in experimental conditions.

Mechanism of Action and Metabolic Pathway

This compound's mechanism of action is twofold. As a prodrug, it is rapidly hydrolyzed by ubiquitous esterases in the body to form desvenlafaxine, which then acts as a potent SNRI.[1] Concurrently, this compound itself is able to penetrate the central nervous system and exert its own effects as a triple reuptake inhibitor before being metabolized.[3] This dual action is hypothesized to contribute to its unique clinical profile. The enhanced dopaminergic activity may play a role in improving motivation, pleasure, and cognitive function, which are often persistent symptoms in patients with MDD.[3][5]

Caption: this compound's dual mechanism of action and metabolic pathway.

Clinical Efficacy

The efficacy of this compound has been evaluated in several clinical trials for the treatment of MDD.

Phase 2 Dose-Finding Study

A multicenter, randomized, double-blind, placebo-controlled, dose-finding Phase 2 clinical trial was conducted in China to assess the efficacy and safety of this compound extended-release (ER) tablets.[7][9][13] A total of 255 patients with MDD were randomized to receive fixed doses of 40 mg, 80 mg, 120 mg, or 160 mg of this compound, or placebo, for 6 weeks.[7][9] The primary efficacy endpoint was the change in the 17-item Hamilton Depression Rating Scale (HAMD-17) total score from baseline to week 6.[7][9]

Table 1: Phase 2 Efficacy Results (Change in HAMD-17 Score at Week 6)

| Treatment Group | N | Mean Change from Baseline (LSM) | P-value vs. Placebo |

| Placebo | 49 | -9.71 | - |

| This compound 40 mg/day | 52 | -12.46 | 0.0447 |

| This compound 80 mg/day | 52 | -12.46 | 0.0447 |

| This compound 120 mg/day | 51 | -12.46 | 0.0447 |

| This compound 160 mg/day | 51 | -12.46 | 0.0447 |

| The reported p-value of 0.0447 was for the overall comparison of the four this compound groups versus placebo.[7][9] |

Phase 3 Pivotal Study

A Phase 3, multicenter, double-blind, randomized, placebo-controlled clinical trial was also conducted in China to confirm the efficacy and safety of this compound in adult patients with MDD.[14][15] A total of 588 eligible patients were randomized to receive 8 weeks of treatment with either 80 mg/day of this compound, 160 mg/day of this compound, or placebo.[14][15] The primary efficacy endpoint for this study was the change in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score from baseline to week 8.[14][15]

Table 2: Phase 3 Efficacy Results (Change in MADRS Score at Week 8)

| Treatment Group | N | Mean Change from Baseline | P-value vs. Placebo |

| Placebo | 185 | -14.6 | - |

| This compound 80 mg/day | 187 | -20.0 | <0.0001 |

| This compound 160 mg/day | 186 | -19.9 | <0.0001 |

Safety and Tolerability

This compound was generally well-tolerated in clinical trials.[9][14] The most common treatment-related adverse events (TRAEs) were consistent with the known side effects of SNRIs and included nausea, vomiting, diarrhea, and dizziness.[7]

Phase 2 Safety Data

In the Phase 2 study, the incidence of TRAEs was higher in the this compound groups compared to the placebo group.[7][9][13]

Table 3: Incidence of Treatment-Related Adverse Events (TRAEs) in Phase 2 Study

| Treatment Group | Incidence of TRAEs (%) |

| Placebo | 38.78% |

| This compound 40 mg/day | 51.92% |

| This compound 80 mg/day | 65.38% |

| This compound 120 mg/day | 56.86% |

| This compound 160 mg/day | 62.75% |

Phase 3 Safety Data

The Phase 3 trial also demonstrated a favorable safety profile for this compound.[14][15]

Table 4: Incidence of Treatment-Emergent and Treatment-Related Adverse Events in Phase 3 Study

| Event Type | Placebo | This compound 80 mg/day | This compound 160 mg/day |

| TEAEs (%) | 67.93% | 74.46% | 78.26% |

| TRAEs (%) | 45.11% | 59.20% | 65.22% |

Experimental Protocols

The clinical development of this compound has followed standard methodologies for antidepressant drug evaluation.

Phase 3 Clinical Trial Protocol

-

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[14][15]

-

Patient Population: Adults (typically 18-65 years) with a primary diagnosis of MDD according to DSM-5 criteria, and a baseline MADRS total score of ≥ 26.[12]

-

Intervention: Eligible patients were randomly assigned in a 1:1:1 ratio to receive either this compound 80 mg/day, this compound 160 mg/day, or a matching placebo for a duration of 8 weeks.[14][15]

-

Primary Outcome Measure: The change from baseline to week 8 in the MADRS total score.[14][15]

-

Secondary Outcome Measures: Included changes in the HAMD-17 total score, Clinical Global Impressions-Severity (CGI-S) and -Improvement (CGI-I) scores, and rates of response and remission.[12][16]

-

Safety Assessments: Monitoring of adverse events, vital signs, physical examinations, laboratory tests, and 12-lead electrocardiograms.[14][15]

-

Statistical Analysis: Efficacy analyses were typically performed on the full analysis set (FAS), including all randomized patients who received at least one dose of the study drug and had at least one post-baseline efficacy assessment. An analysis of covariance (ANCOVA) model was used to compare the change from baseline in the primary efficacy endpoint between the this compound and placebo groups.[9][14]

Caption: Workflow of the Phase 3 clinical trial for this compound.

Conclusion

This compound is a novel antidepressant with a unique mechanism of action as a prodrug of desvenlafaxine and a serotonin-norepinephrine-dopamine reuptake inhibitor. Clinical trial data have demonstrated its efficacy in treating major depressive disorder at various doses, with a generally acceptable safety and tolerability profile. The addition of dopamine reuptake inhibition to the established SNRI activity of its metabolite, desvenlafaxine, presents a promising therapeutic option that may offer benefits for a broader range of depressive symptoms. Further research and long-term studies will continue to elucidate the full clinical potential of this compound in the management of MDD.

References

- 1. Pharmacological Characterization of Toludesvenlafaxine as a Triple Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Toludesvenlafaxine - Wikipedia [en.wikipedia.org]

- 3. hrcak.srce.hr [hrcak.srce.hr]

- 4. Major Depressive Disorder Market to Register Immense Growth by 2034 Owing to a Robust Pipeline | DelveInsight [prnewswire.com]

- 5. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 6. What is this compound Hydrochloride used for? [synapse.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound hydrochloride | C24H32ClNO3 | CID 56955395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Efficacy, Safety, and Tolerability of this compound (LY03005) Extended-Release Tablet for Major Depressive Disorder: A Randomized, Double-Blind, Placebo-Controlled, Dose-Finding, Phase 2 Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. This compound Hydrochloride [benchchem.com]

- 12. Efficacy, Tolerability, and Safety of Toludesvenlafaxine for the Treatment of Major Depressive Disorder—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. physiciansweekly.com [physiciansweekly.com]

- 14. A phase 3, multicenter, double-blind, randomized, placebo-controlled clinical trial to verify the efficacy and safety of this compound (LY03005) for major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Ansofaxine: A Technical Overview of its Discovery and Development

Introduction

Ansofaxine hydrochloride, also known as toludesvenlafaxine (codenamed LY03005 or LPM570065), is an innovative antidepressant developed by Luye Pharma Group.[1][2] It is a novel serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) and a prodrug of desvenlafaxine.[2][3] this compound was developed to offer a more comprehensive treatment for major depressive disorder (MDD) by targeting three key neurotransmitters involved in mood regulation.[1] This technical guide provides an in-depth overview of the discovery, mechanism of action, and the preclinical and clinical development of this compound.

Mechanism of Action

This compound functions as a triple reuptake inhibitor, blocking the serotonin (5-HT), norepinephrine (NE), and dopamine (DA) transporters.[1][4] This inhibition leads to an increased concentration of these neurotransmitters in the synaptic cleft, thereby enhancing serotonergic, noradrenergic, and dopaminergic neurotransmission.[4] The simultaneous modulation of these three neurotransmitter systems is believed to contribute to a broader spectrum of antidepressant effects, potentially addressing a wider range of depressive symptoms.[1][4]

Receptor Binding Affinities

The inhibitory activity of this compound on the monoamine transporters has been quantified through in vitro studies, with the following half-maximal inhibitory concentrations (IC50) reported:

| Target Transporter | IC50 (nM) |

| Serotonin Transporter (SERT) | 723[5] |

| Norepinephrine Transporter (NET) | 763[5] |

| Dopamine Transporter (DAT) | 491[5] |

Preclinical Development

Preclinical studies for this compound have demonstrated its ability to modulate neurotransmitter levels and its potential antidepressant effects.

In Vivo Microdialysis Studies

Microdialysis studies in rats were conducted to assess the effect of this compound on extracellular levels of serotonin, norepinephrine, and dopamine in the striatum.[6] These studies showed that both acute and chronic administration of this compound significantly increased the extracellular concentrations of all three neurotransmitters.[6] Notably, the ability of this compound to increase extracellular dopamine levels was found to be approximately two to three times stronger than that of desvenlafaxine.[6]

Clinical Development

This compound has undergone a series of clinical trials to evaluate its efficacy, safety, and tolerability in patients with Major Depressive Disorder.

Phase 1 Clinical Trials

Phase 1 studies in healthy volunteers established the pharmacokinetic profile of this compound extended-release (ER) tablets. These studies, including single ascending-dose and multiple ascending-dose trials, demonstrated that this compound has a dose-proportional pharmacokinetic relationship within the range of 20 to 200 mg/day.[5] The main adverse reactions reported were mild and included nausea, vomiting, diarrhea, and dizziness.[5]

Phase 2 Clinical Trial

A Phase 2, multicenter, randomized, double-blind, placebo-controlled, dose-finding study (NCT02988024) was conducted in China to assess the efficacy and safety of this compound in patients with MDD.[5][7]

Efficacy Results: The primary endpoint was the change in the 17-item Hamilton Depression Rating Scale (HAMD17) total score from baseline to week 6. The study found a statistically significant difference in the mean change in HAMD17 scores for the pooled this compound groups compared to placebo.

| Treatment Group | Mean Change in HAMD17 Score from Baseline | p-value (vs. Placebo) |

| This compound (pooled doses) | -12.46 | 0.0447 |

| Placebo | -9.71 | N/A |

Safety Results: this compound was generally well-tolerated. The incidence of treatment-related adverse events (TRAEs) is summarized below.

| Dose Group | Incidence of TRAEs (%) |

| 40 mg/day | 51.92 |

| 80 mg/day | 65.38 |

| 120 mg/day | 56.86 |

| 160 mg/day | 62.75 |

| Placebo | 38.78 |

Phase 3 Clinical Trial

A pivotal Phase 3, multicenter, double-blind, randomized, placebo-controlled trial (NCT04853407) was conducted in China to further verify the efficacy and safety of this compound in adults with MDD.[8][9]

Efficacy Results: The primary efficacy endpoint was the change in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score from baseline to week 8. Both doses of this compound demonstrated a statistically significant improvement in MADRS scores compared to placebo.[8][9]

| Treatment Group | Mean Change in MADRS Score from Baseline | p-value (vs. Placebo) |

| This compound 80 mg/day | -20.0 | < 0.0001 |

| This compound 160 mg/day | -19.9 | < 0.0001 |

| Placebo | -14.6 | N/A |

Safety Results: The safety profile of this compound in the Phase 3 trial was consistent with previous studies. The incidence of treatment-related adverse events is presented below.

| Dose Group | Incidence of TRAEs (%) |

| This compound 80 mg/day | 59.2 |

| This compound 160 mg/day | 65.22 |

| Placebo | 45.11 |

Experimental Protocols

Preclinical Microdialysis Protocol (General Overview)

-

Animal Model: Male Sprague-Dawley rats.

-

Procedure: A microdialysis probe was implanted in the striatum of the rats. Following a recovery period, artificial cerebrospinal fluid was perfused through the probe at a constant flow rate. Dialysate samples were collected at regular intervals before and after the administration of this compound or vehicle.

-

Administration: this compound was administered via oral gavage.

-

Analysis: The concentrations of serotonin, norepinephrine, and dopamine in the dialysate samples were determined using high-performance liquid chromatography (HPLC) with electrochemical detection.

Phase 3 Clinical Trial Protocol (NCT04853407)

-

Study Design: A multicenter, double-blind, randomized, placebo-controlled, parallel-group study.[8][9]

-

Participants: 588 adult patients (aged 18-65 years) with a diagnosis of MDD according to DSM-5 criteria were randomized.[8][9]

-

Inclusion Criteria: Key inclusion criteria included a MADRS total score of ≥ 26 at screening.[4]

-

Exclusion Criteria: Patients with a history of seizures, substance or alcohol abuse within 6 months prior to screening, or MDD secondary to other medical or psychiatric illnesses were excluded.[4]

-

Intervention: Patients were randomized in a 1:1:1 ratio to receive either this compound 80 mg/day, this compound 160 mg/day, or placebo for 8 weeks.[8][9]

-

Primary Outcome: The primary efficacy measure was the change from baseline in the MADRS total score at week 8.[8][9]

-

Secondary Outcomes: Secondary efficacy measures included changes in the HAMD17 total score, Clinical Global Impressions-Severity (CGI-S), and Sheehan Disability Scale (SDS).[4]

-

Safety Assessments: Safety was monitored through the recording of adverse events, vital signs, physical examinations, laboratory tests, and electrocardiograms (ECGs).[8][9]

Chemical Synthesis

Detailed information on the commercial synthesis process of this compound hydrochloride is proprietary. However, literature is available on the synthesis of related substances for quality control purposes. These methods typically involve the reaction of O-desmethylvenlafaxine with various benzoyl chlorides.[10] For instance, the synthesis of certain related phenyl benzoate hydrochlorides is achieved by reacting O-desmethylvenlafaxine with the corresponding benzoyl chloride, 4-methylbenzoyl chloride, or 4-methoxybenzoyl chloride.[10]

Visualizations

Caption: Mechanism of action of this compound as a triple reuptake inhibitor.

Caption: Workflow of the Phase 3 clinical trial for this compound (NCT04853407).

References

- 1. researchgate.net [researchgate.net]

- 2. hrcak.srce.hr [hrcak.srce.hr]

- 3. researchgate.net [researchgate.net]

- 4. Efficacy, Tolerability, and Safety of Toludesvenlafaxine for the Treatment of Major Depressive Disorder—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Efficacy, Safety, and Tolerability of this compound (LY03005) Extended-Release Tablet for Major Depressive Disorder: A Randomized, Double-Blind, Placebo-Controlled, Dose-Finding, Phase 2 Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 6. glpbio.com [glpbio.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. A phase 3, multicenter, double-blind, randomized, placebo-controlled clinical trial to verify the efficacy and safety of this compound (LY03005) for major depressive disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

- 10. researchgate.net [researchgate.net]

Ansofaxine (LY03005): A Technical Guide to Preclinical Data

Ansofaxine (also known as toludesvenlafaxine, LY03005, or LPM570065) is a first-in-class serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) approved for the treatment of major depressive disorder (MDD) in China and under development in other countries.[1][2][3] As a prodrug of desvenlafaxine, its unique pharmacological profile is characterized by enhanced dopamine neurotransmission compared to its active metabolite and other SNRIs.[4] This document provides an in-depth summary of the key preclinical data for this compound, focusing on its mechanism of action, pharmacokinetics, and efficacy in established animal models.

Pharmacodynamics: In Vitro and In Vivo Profile

This compound's primary mechanism of action is the inhibition of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) transporters, leading to increased synaptic availability of these key monoamines.[4][5][6]

Data Presentation: Monoamine Reuptake Inhibition

The in vitro binding affinity and reuptake inhibition potency of this compound have been characterized, demonstrating its function as a triple reuptake inhibitor.

Table 1: In Vitro Monoamine Reuptake Inhibition of this compound

| Transporter | Parameter | Value | Reference |

| Serotonin (SERT) | IC50 | 31.4 ± 0.4 nM | [1] |

| Norepinephrine (NET) | IC50 | 586.7 ± 83.6 nM | [1] |

| Dopamine (DAT) | IC50 | 733.2 ± 10.3 nM | [1] |

Note: Another study reported different in vitro IC50 values of 723 nM for SERT, 763 nM for NET, and 491 nM for DAT.[3]

Data Presentation: In Vivo Neurochemical Effects

Microdialysis studies in rats have confirmed that this compound administration leads to a significant and sustained increase in extracellular levels of all three monoamines in the brain.

Table 2: In Vivo Neurochemical Effects in Rat Striatum

| Administration | Effect on Monoamine Levels | Comparison to Desvenlafaxine | Reference |

| Acute & Chronic (up to 14 days) | Increased extracellular levels of Serotonin, Norepinephrine, and Dopamine. | Greater increase in all three monoamines, especially dopamine. | [1][4][5] |

Signaling Pathway: Mechanism of Action

This compound acts as a prodrug that, after administration, is converted to its active metabolite, desvenlafaxine. Both compounds contribute to the blockade of monoamine transporters.

Caption: Mechanism of this compound as a triple reuptake inhibitor.

Preclinical Efficacy in Animal Models

This compound has demonstrated significant antidepressant-like effects in various rodent models of depression.

Data Presentation: Efficacy in Depression Models

Table 3: Efficacy of this compound in Rodent Models of Depression

| Model | Species | Key Findings | Reference |

| Forced Swim Test | Rat | Acute and chronic administration decreased immobility time more effectively than desvenlafaxine. | [1] |

| "Two-Hit" Stress Model | Mouse | Reversed depressive-like behaviors (anhedonia, behavioral despair) in sucrose preference, tail suspension, and forced swim tests. | [1] |

| Increased dendritic spine density in CA1 hippocampal neurons. | [1] | ||

| Reduced hypermethylation of the oxytocin receptor gene (Oxtr) in the hippocampus. | [1] |

Experimental Protocols

1. In Vivo Microdialysis in Rat Striatum

-

Objective: To measure extracellular levels of serotonin, dopamine, and norepinephrine.

-

Method: Male Sprague-Dawley rats were anesthetized, and a microdialysis probe was stereotaxically implanted into the striatum. After a recovery period, artificial cerebrospinal fluid was perfused through the probe at a constant rate. Dialysate samples were collected at regular intervals before and after oral or intravenous administration of this compound or a comparator drug. The concentrations of monoamines in the dialysate were quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.[1]

2. "Two-Hit" Stress Model in Mice

-

Objective: To induce a depressive-like phenotype by combining early-life and adult stress.

-

Method:

-

First Hit (Early Life Stress): Pups were subjected to maternal separation for a specified period daily during their early postnatal development.

-

Second Hit (Adult Stress): In adulthood, the same mice were exposed to social defeat stress, where an intruder mouse is repeatedly defeated by a larger, aggressive resident mouse.

-

Drug Administration: Following the stress protocols, mice received daily oral administration of this compound (LPM570065) or vehicle.

-

Behavioral Testing: A battery of tests was conducted to assess depressive-like behaviors, including the Sucrose Preference Test (to measure anhedonia), the Tail Suspension Test, and the Forced Swimming Test (to measure behavioral despair).[1]

-

Experimental Workflow: "Two-Hit" Stress Protocol

The workflow diagram below illustrates the sequential steps involved in the "two-hit" stress model used to evaluate the antidepressant efficacy of this compound.

Caption: Experimental workflow for the "two-hit" stress model.

Preclinical Safety and Toxicology

Safety pharmacology and toxicology studies have been conducted to establish the safety profile of this compound.

Data Presentation: Acute Oral Toxicity

Table 4: Acute Single-Dose Oral Toxicity in Sprague-Dawley Rats

| Dose Group | Number of Deaths / Total Animals | Reference |

| 500 mg/kg | 0 / 20 | [1] |

| 1000 mg/kg | 2 / 20 | [1] |

| 2000 mg/kg | 7 / 20 | [1] |

Experimental Protocol: Acute Oral Toxicity Study

-

Objective: To determine the acute toxicity and lethal dose of a single oral administration of this compound.

-

Method: Sprague-Dawley rats (equal numbers of males and females) were administered a single oral dose of this compound at 500, 1000, or 2000 mg/kg. The animals were then observed for mortality, clinical signs of toxicity, and changes in body weight for a period of 14 days post-dosing. A full necropsy was performed on all animals at the end of the observation period.[1]

Logical Relationship: From Mechanism to Effect

This compound's therapeutic effects are a direct consequence of its core mechanism, which triggers a cascade of neurobiological changes.

Caption: Logical flow from mechanism to therapeutic effect.

Conclusion

The preclinical data for this compound (LY03005) establish it as a potent triple reuptake inhibitor with a distinct pharmacological profile, particularly its robust enhancement of dopamine levels. Efficacy has been demonstrated in multiple rodent models of depression, where it not only reversed behavioral deficits but also induced neuroplastic and epigenetic changes. The safety profile established in preclinical toxicology studies has supported its progression into clinical trials. These findings provide a strong scientific rationale for the therapeutic potential of this compound in treating major depressive disorder.

References

- 1. Efficacy, Tolerability, and Safety of Toludesvenlafaxine for the Treatment of Major Depressive Disorder—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. doaj.org [doaj.org]

- 3. Toludesvenlafaxine - Wikipedia [en.wikipedia.org]

- 4. hrcak.srce.hr [hrcak.srce.hr]

- 5. Efficacy, Safety, and Tolerability of this compound (LY03005) Extended-Release Tablet for Major Depressive Disorder: A Randomized, Double-Blind, Placebo-Controlled, Dose-Finding, Phase 2 Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

Pharmacological Profile of Ansofaxine Hydrochloride: A Technical Guide

Introduction

Ansofaxine hydrochloride (also known as LY03005 or LPM570065) is a novel antidepressant agent developed for the treatment of major depressive disorder (MDD).[1][2] It is chemically described as (±)-4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl) ethyl] phenyl 4-methylbenzoate hydrochloride dihydrate.[3] this compound represents a significant evolution in antidepressant therapy as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), or triple reuptake inhibitor (TRI).[1][2][4] This multi-faceted mechanism targets three key neurotransmitters implicated in the pathophysiology of depression.[1]

This compound is a prodrug that is rapidly converted in vivo to its active metabolite, desvenlafaxine (O-desmethylvenlafaxine), a well-established serotonin-norepinephrine reuptake inhibitor (SNRI).[5][6] However, this compound itself possesses a distinct pharmacological profile, exhibiting affinity for the dopamine transporter in addition to serotonin and norepinephrine transporters.[3][7] Due to its lipophilicity, this compound and its metabolite desvenlafaxine can coexist in both blood and the brain, allowing for a combined therapeutic action.[3][5] This guide provides a detailed overview of the pharmacological properties of this compound hydrochloride, focusing on its mechanism of action, quantitative in vitro and in vivo data, and the experimental methodologies used for its characterization.

Mechanism of Action

This compound hydrochloride exerts its therapeutic effects by acting as a triple reuptake inhibitor.[8] It binds to the transporters for serotonin (SERT), norepinephrine (NET), and dopamine (DAT), blocking the reuptake of these neurotransmitters from the synaptic cleft.[1][3] This inhibition leads to an increased concentration and prolonged availability of serotonin, norepinephrine, and dopamine in the synapse, enhancing neurotransmission.[1][2]

-

Serotonin (5-HT): Enhanced serotonergic activity is associated with improvements in mood, anxiety, and overall emotional balance.[1]

-

Norepinephrine (NE): Increased noradrenergic activity is linked to improved energy, alertness, and attention.[1]

-

Dopamine (DA): The novel component of this compound's profile, dopamine reuptake inhibition, is hypothesized to address symptoms often resistant to traditional antidepressants, such as anhedonia (the inability to feel pleasure), and to improve motivation and cognitive function.[2][3]

Preclinical microdialysis studies in rats have confirmed that both acute and chronic administration of this compound increases the extracellular levels of all three monoamines in the striatum.[3][6] Notably, its capacity to elevate extracellular dopamine is approximately two to three times stronger than that of desvenlafaxine alone.[3]

In Vitro Pharmacology

The inhibitory activity of this compound on monoamine transporters has been quantified using in vitro assays. There is some variability in the reported values across different studies, which may be attributable to different experimental conditions and assay systems. The data below summarizes key findings.

Table 1: In Vitro Monoamine Transporter Inhibition of this compound

| Transporter | Parameter | Value (nM) | Source |

|---|---|---|---|

| Serotonin Transporter (SERT) | IC₅₀ | 723 | [8] |

| IC₅₀ | 31.4 ± 0.4 | [9][10] | |

| Norepinephrine Transporter (NET) | IC₅₀ | 763 | [8] |

| IC₅₀ | 586.7 ± 83.6 | [9][10] | |

| Dopamine Transporter (DAT) | IC₅₀ | 491 | [8] |

| | IC₅₀ | 733.2 ± 10.3 |[9][10] |

IC₅₀ (Half-maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro.

One study reported an inhibitory ratio for SERT:NET:DAT of approximately 23:1.2:1 based on their IC₅₀ values.[10]

Pharmacokinetics

This compound is formulated as an extended-release (ER) oral tablet.[3] It is a carboxylic acid ester prodrug of desvenlafaxine.[5][6] Following oral administration, it is absorbed and rapidly converted to its active metabolite, O-desvenlafaxine (ODV).[9]

Phase 1 clinical trials in healthy volunteers have characterized the pharmacokinetic profile of this compound ER tablets.[3][4]

-

Dose Proportionality: The pharmacokinetics of this compound demonstrate a dose-proportional relationship over a range of 20 to 200 mg/day.[3][4][7]

-

Food Effect: The bioavailability of this compound is not significantly affected by food.[3][4]

-

Steady State: In multiple ascending-dose studies (40-160 mg/day), the steady-state concentration of the main active metabolite was achieved by the third day of dosing.[4]

-

Distribution: In animal models, this compound and desvenlafaxine were found to be selectively distributed into the hypothalamus at high concentrations.[9]

Key Experimental Protocols

The pharmacological data for this compound were generated through a series of standardized in vitro and in vivo studies.

In Vitro Monoamine Transporter Reuptake Inhibition Assay

This assay is designed to measure the potency of a compound in inhibiting the reuptake of neurotransmitters into cells genetically engineered to express a specific transporter.

Objective: To determine the IC₅₀ values of this compound at human SERT, NET, and DAT.

Methodology:

-

Cell Culture: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells are stably transfected to express high levels of the human serotonin transporter (hSERT), norepinephrine transporter (hNET), or dopamine transporter (hDAT).[9][11] Cells are cultured to confluence in 96-well plates.[12]

-

Compound Preparation: this compound hydrochloride is dissolved to create a range of concentrations.

-

Assay Procedure:

-

Cultured cells are washed with a Krebs-HEPES buffer (KHB).[11]

-

Cells are pre-incubated for 5-10 minutes with various concentrations of this compound or a vehicle control.[11]

-

A radiolabeled substrate (e.g., [³H]5-HT for SERT, [³H]NE for NET, or [³H]DA for DAT) is added to initiate the uptake reaction.[13]

-

The uptake is allowed to proceed for a short period (e.g., 1-10 minutes) at room temperature or 37°C.[11][14]

-

The reaction is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled substrate.[11]

-

-

Data Analysis:

-

Cells are lysed, and the intracellular radioactivity is measured using liquid scintillation counting.

-

Non-specific uptake is determined in the presence of a known potent inhibitor for each transporter.

-

Inhibition curves are generated by plotting the percentage of specific uptake against the logarithm of the this compound concentration. The IC₅₀ value is calculated from these curves using non-linear regression.

-

Clinical Pharmacokinetic Studies

Phase 1 studies were conducted to evaluate the safety, tolerability, and pharmacokinetic profile of this compound in humans.[4]

Objective: To assess dose proportionality, food effects, and safety in healthy volunteers.

Study Designs:

-

Single Ascending Dose (SAD) Study:

-

Healthy subjects are enrolled into sequential cohorts.[4]

-

Each cohort receives a single oral dose of this compound at a progressively higher dose level (e.g., 20 mg up to 200 mg).[3][4]

-

Serial blood samples are collected over a specified period (e.g., 24-72 hours) to measure plasma concentrations of this compound and its metabolite, desvenlafaxine.

-

Pharmacokinetic parameters (Cmax, Tmax, AUC, t₁/₂) are calculated for each dose level.

-

-

Multiple Ascending Dose (MAD) Study:

-

Food Effect Study:

-

A randomized, crossover study where subjects receive a single dose of this compound under both fed (e.g., high-fat meal) and fasted conditions.[4]

-

Pharmacokinetic parameters are compared between the two conditions to assess the effect of food on drug absorption and bioavailability.

-

Table 2: Summary of Phase I Pharmacokinetic Study Designs

| Study Type | Population | Dosing Regimen | Key Objectives | Source |

|---|---|---|---|---|

| Single Ascending Dose (SAD) | Healthy Volunteers | Single oral doses (20-200 mg) | Safety, tolerability, dose proportionality of single doses | [3][4] |

| Multiple Ascending Dose (MAD) | Healthy Volunteers | Multiple oral doses (40-160 mg/day) | Safety, tolerability, steady-state pharmacokinetics | [3][4] |

| Food Effect | Healthy Volunteers | Single dose, crossover (fed vs. fasted) | Assess impact of food on bioavailability |[3][4] |

Summary of Clinical Findings

Phase 2 and Phase 3 multicenter, randomized, double-blind, placebo-controlled trials have been conducted to assess the efficacy, safety, and tolerability of this compound in adult patients with MDD.[3][15]

-

Efficacy: this compound, at doses of 40, 80, 120, and 160 mg/day, demonstrated statistically significant improvements in depressive symptoms compared to placebo, as measured by changes in total scores on the Hamilton Depression Rating Scale (HAMD-17) and Montgomery-Åsberg Depression Rating Scale (MADRS).[3][15][16]

-

Safety and Tolerability: The drug was generally well-tolerated across the tested dose range.[15][16] The most commonly reported treatment-related adverse events included nausea, dizziness, vomiting, and diarrhea.[3]

Conclusion

This compound hydrochloride is a novel antidepressant with a unique pharmacological profile as a serotonin-norepinephrine-dopamine reuptake inhibitor. Its dual nature as a prodrug of desvenlafaxine, combined with its own intrinsic activity at all three major monoamine transporters, offers a comprehensive mechanism of action. In vitro data confirm its inhibitory effects on SERT, NET, and DAT, and pharmacokinetic studies have established a predictable, dose-proportional profile. Clinical trials have demonstrated its efficacy and tolerability in the treatment of major depressive disorder, positioning it as a promising therapeutic option.[1][15][16]

References

- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 2. What is this compound Hydrochloride used for? [synapse.patsnap.com]

- 3. Efficacy, Safety, and Tolerability of this compound (LY03005) Extended-Release Tablet for Major Depressive Disorder: A Randomized, Double-Blind, Placebo-Controlled, Dose-Finding, Phase 2 Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fiercepharma.com [fiercepharma.com]

- 5. hrcak.srce.hr [hrcak.srce.hr]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. selleckchem.com [selleckchem.com]

- 9. Pharmacological Characterization of Toludesvenlafaxine as a Triple Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Efficacy, Tolerability, and Safety of Toludesvenlafaxine for the Treatment of Major Depressive Disorder—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 12. moleculardevices.com [moleculardevices.com]

- 13. researchgate.net [researchgate.net]

- 14. Selective Transport of Monoamine Neurotransmitters by Human Plasma Membrane Monoamine Transporter and Organic Cation Transporter 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A phase 3, multicenter, double-blind, randomized, placebo-controlled clinical trial to verify the efficacy and safety of this compound (LY03005) for major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Efficacy, Safety, and Tolerability of this compound (LY03005) Extended-Release Tablet for Major Depressive Disorder: A Randomized, Double-Blind, Placebo-Controlled, Dose-Finding, Phase 2 Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Ansofaxine's In Vitro Profile: A Technical Examination of Monoamine Transporter Binding Affinities

For Researchers, Scientists, and Drug Development Professionals

Ansofaxine (formerly known as LY03005 or LPM570065) is a novel serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) under investigation for the treatment of major depressive disorder (MDD).[1][2] Its clinical efficacy is rooted in its specific interactions with the presynaptic transporters for serotonin (SERT), norepinephrine (NET), and dopamine (DAT). This technical guide provides a detailed overview of the in vitro binding affinities of this compound, presenting available quantitative data, outlining the experimental methodologies employed in these assessments, and visualizing the associated molecular pathways and experimental workflows.

Core Pharmacodynamic Profile: Binding to Monoamine Transporters

This compound functions by binding to SERT, NET, and DAT, thereby blocking the reuptake of their respective neurotransmitters from the synaptic cleft. This action leads to an increased concentration of serotonin, norepinephrine, and dopamine in the synapse, enhancing neurotransmission.[1][3] Preclinical studies have quantified the binding affinity and inhibitory activity of this compound at these transporters, although some discrepancies in the reported values exist in the public domain.

Quantitative Analysis of Binding Affinities

Two primary sets of data have been reported regarding the in vitro interaction of this compound with human monoamine transporters. These are presented below for comparative analysis. It is important to note the distinction between IC50 values, which measure the concentration of a drug that inhibits a specific biological function by 50%, and Ki values, which represent the inhibition constant for a ligand binding to a receptor.

Table 1: this compound Neurotransmitter Reuptake Inhibition

This dataset originates from in vitro studies using Chinese Hamster Ovary (CHO) cells stably expressing the human serotonin, norepinephrine, and dopamine transporters.[4][5]

| Target | IC50 (nM) |

| Serotonin (5-HT) Reuptake | 31.4 ± 0.4 |

| Norepinephrine (NE) Reuptake | 586.7 ± 84 |

| Dopamine (DA) Reuptake | 733.2 ± 10 |

Table 2: this compound Radioligand Binding Affinities

This dataset is derived from radioligand binding assays using membrane preparations containing the respective human transporters.[4][6]

| Target Transporter | Ki (nM) |

| SERT | 1,330 ± 82.5 |

| NET | 2,200 ± 278 |

| DAT | 227 ± 21.7 |

The variation between these two datasets may be attributable to differences in experimental design, such as the use of whole cells versus cell membranes, and the specific techniques employed (functional uptake inhibition versus direct radioligand competition).

Experimental Protocols

While specific, detailed protocols for the preclinical evaluation of this compound are not publicly available in their entirety, the methodologies can be reconstructed based on standard practices for these types of assays.

Neurotransmitter Transporter Uptake Assay

This assay is designed to measure the functional inhibition of neurotransmitter reuptake by a test compound.

Principle: Cultured cells engineered to express a specific human monoamine transporter (e.g., CHO-hSERT, CHO-hNET, or CHO-hDAT) are utilized.[7] These cells are incubated with a fluorescent or radiolabeled substrate that is a known substrate for the transporter. The rate of uptake of this substrate into the cells is measured in the presence and absence of the test compound (this compound). A reduction in substrate uptake in the presence of the test compound indicates inhibitory activity.

Representative Methodology:

-

Cell Culture: CHO cells stably expressing human SERT, NET, or DAT are cultured in appropriate media and seeded into 96- or 384-well microplates.[8]

-

Compound Incubation: The cells are pre-incubated with varying concentrations of this compound or a vehicle control for a defined period (e.g., 10-30 minutes) at a controlled temperature (e.g., 37°C).[9]

-

Substrate Addition: A fluorescent or radiolabeled substrate (e.g., a fluorescent mimetic of biogenic amines or [3H]serotonin, [3H]norepinephrine, or [3H]dopamine) is added to initiate the uptake reaction.[9][10]

-

Uptake and Termination: The uptake reaction proceeds for a short, defined period (e.g., 1-10 minutes). For radiolabeled substrates, the reaction is terminated by rapid washing with ice-cold buffer and subsequent cell lysis. For fluorescent substrates, a masking dye may be added to quench extracellular fluorescence, allowing for real-time kinetic or endpoint measurements.[8][9]

-

Detection and Analysis: The amount of substrate taken up by the cells is quantified using a microplate reader (for fluorescence) or a scintillation counter (for radioactivity). The IC50 value is then calculated by plotting the percent inhibition of uptake against the concentration of this compound.[7]

Radioligand Binding Assay

This assay directly measures the affinity of a test compound for a specific transporter protein.

Principle: Cell membranes containing the transporter of interest are incubated with a fixed concentration of a radioligand that is known to bind to the transporter with high affinity and specificity. The test compound (this compound) is added at varying concentrations to compete with the radioligand for binding to the transporter. The amount of radioligand displaced by the test compound is measured, and from this, the binding affinity (Ki) of the test compound is determined.

Representative Methodology:

-

Membrane Preparation: Membranes are prepared from cells or tissues expressing the target transporter (e.g., CHO cells expressing hSERT, hNET, or hDAT).

-

Assay Incubation: In a multi-well plate, the prepared membranes are incubated with a specific radioligand (e.g., [3H]citalopram for SERT, [3H]nisoxetine for NET, or [3H]GBR12935 for DAT) and a range of concentrations of this compound. The incubation is carried out in a suitable buffer at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand while allowing the unbound radioligand to pass through. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of this compound that displaces 50% of the specific binding of the radioligand. The Ki is then calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Visualizing the Molecular Mechanism and Experimental Process

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the signaling pathway affected by this compound and a typical experimental workflow for determining its binding affinity.

Caption: this compound inhibits SERT, NET, and DAT on the presynaptic neuron, increasing neurotransmitter levels.

Caption: Workflow for determining this compound's binding affinity via a radioligand binding assay.

References

- 1. Efficacy, Safety, and Tolerability of this compound (LY03005) Extended-Release Tablet for Major Depressive Disorder: A Randomized, Double-Blind, Placebo-Controlled, Dose-Finding, Phase 2 Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hrcak.srce.hr [hrcak.srce.hr]

- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 4. A phase 3, multicenter, double-blind, randomized, placebo-controlled clinical trial to verify the efficacy and safety of this compound (LY03005) for major depressive disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. moleculardevices.com [moleculardevices.com]

- 9. moleculardevices.com [moleculardevices.com]

- 10. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

Ansofaxine's Interaction with Monoamine Transporters: A Technical Overview

Introduction

Ansofaxine, also known as toludesvenlafaxine (LY03005, LPM570065), is a novel antidepressant agent under investigation for the treatment of major depressive disorder (MDD).[1][2][3] It is classified as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), or triple reuptake inhibitor (TRI).[4][5][6] This mechanism of action involves targeting the transporters for serotonin (SERT), norepinephrine (NET), and dopamine (DAT), thereby increasing the extracellular concentrations of these key neurotransmitters involved in mood regulation.[2][4][6] this compound is also a prodrug that is rapidly converted to desvenlafaxine, a known serotonin-norepinephrine reuptake inhibitor (SNRI), in the body.[7] However, this compound itself is liposoluble, allowing it to coexist with desvenlafaxine in the brain and exert its unique triple reuptake inhibition profile.[1] This guide provides a detailed technical overview of this compound's effects on monoamine transporters, presenting quantitative data, experimental methodologies, and visual representations of its mechanism and the assays used for its characterization.

Quantitative Analysis of this compound's Potency at Monoamine Transporters

The primary mechanism of this compound is the inhibition of neurotransmitter reuptake by binding to their respective transporters. The potency of this inhibition is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the transporter's activity. Different studies have reported varying IC50 values for this compound, which are summarized below.

Table 1: In Vitro Inhibition of Monoamine Reuptake by this compound (IC50 values)

| Monoamine Transporter | This compound IC50 (nM) - Source A | This compound IC50 (nM) - Source B |

| Serotonin Transporter (SERT) | 723[5][8] | 31.4 ± 0.4[7] |

| Norepinephrine Transporter (NET) | 763[5][8] | 586.7 ± 83.6[7] |

| Dopamine Transporter (DAT) | 491[5][8] | 733.2 ± 10.3[7] |

Note: The discrepancy in IC50 values, particularly for SERT, may be attributable to different experimental conditions, such as the cell lines used or specific assay protocols.

Experimental Protocols

The characterization of this compound's interaction with monoamine transporters relies on established in vitro assays. The following sections detail the typical methodologies for radioligand binding and synaptosomal uptake assays.

Radioligand Binding Assay

This assay measures the affinity of a drug (like this compound) for a specific transporter by quantifying its ability to displace a radioactively labeled ligand that is known to bind to the target.

Objective: To determine the binding affinity (Ki) of this compound for SERT, NET, and DAT.

Materials:

-

Cell membranes prepared from cell lines stably expressing human SERT, NET, or DAT (e.g., HEK293 or CHO cells).[9]

-

Radioligands specific for each transporter (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT).[10][11]

-

This compound hydrochloride at various concentrations.

-

Assay buffer (e.g., sucrose phosphate buffer).[11]

-

Non-specific binding control (a high concentration of a known inhibitor, e.g., 100 µM cocaine).[11]

-

Glass fiber filters and a vacuum filtration manifold.

-

Scintillation counter.

Procedure:

-

Preparation: Thaw the prepared cell membranes on ice. Dilute this compound to a range of concentrations in the assay buffer.

-

Incubation: In assay tubes, combine the cell membranes (e.g., 1.0 mg of tissue original wet weight), a fixed concentration of the specific radioligand (e.g., 0.5 nM [³H]WIN 35,428), and varying concentrations of this compound.[11] For determining non-specific binding, a separate set of tubes is prepared with the radioligand and a high concentration of an unlabeled inhibitor instead of this compound.[11]

-

Equilibration: Incubate the tubes for a specified period (e.g., 120 minutes) at a controlled temperature (e.g., on ice or at room temperature) to allow the binding to reach equilibrium.[11]

-

Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters into scintillation vials with scintillation fluid. Measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the this compound concentration. Determine the IC50 value (the concentration of this compound that displaces 50% of the radioligand). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Synaptosomal Monoamine Reuptake Inhibition Assay

This assay directly measures the functional effect of a drug on the transporter's ability to uptake its respective neurotransmitter into synaptosomes (isolated nerve terminals).

Objective: To determine the potency (IC50) of this compound in inhibiting the reuptake of serotonin, norepinephrine, and dopamine.

Materials:

-

Synaptosomes prepared from specific rat brain regions (e.g., striatum for DAT, hippocampus or cortex for SERT and NET).

-

Radioactively labeled neurotransmitters ([³H]serotonin, [³H]norepinephrine, or [³H]dopamine).

-

This compound hydrochloride at various concentrations.

-

Assay buffer (e.g., Krebs-Henseleit buffer, saturated with 95% O₂/5% CO₂).[12]

-

Specific uptake inhibitors for defining non-specific uptake (e.g., paroxetine for SERT).[12]

-

Scintillation counter.

Procedure:

-

Synaptosome Preparation: Homogenize dissected brain tissue in an ice-cold buffer (e.g., sucrose solution).[13] Perform a series of centrifugations to isolate the crude synaptosomal fraction (P2 pellet).[13] Resuspend the final pellet in the assay buffer.[12]

-

Pre-incubation: Aliquot the synaptosomal suspension into assay tubes. Pre-incubate the synaptosomes for a short period (e.g., 5-10 minutes) at 37°C with varying concentrations of this compound or vehicle control.[10]

-

Initiation of Uptake: Start the uptake reaction by adding a fixed concentration of the radioactively labeled neurotransmitter (e.g., 100 nM [³H]-5-HT).[10]

-

Incubation: Allow the uptake to proceed for a short, defined period (e.g., 1-5 minutes) at 37°C.[10]

-

Termination of Uptake: Stop the reaction by rapid filtration through glass fiber filters, followed by immediate washing with ice-cold buffer to remove the extracellular radiolabel.

-

Quantification: Lyse the synaptosomes collected on the filters (e.g., with 1% SDS) and measure the internalized radioactivity using a scintillation counter.[10]

-

Data Analysis: Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a potent selective inhibitor) from the total uptake. Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the log concentration of this compound to determine the IC50 value.

Visualizations: Mechanisms and Workflows

Caption: this compound's mechanism of action at the synapse.

Caption: Workflow for a radioligand binding assay.

Caption: Workflow for a synaptosomal reuptake assay.

References

- 1. Efficacy, Safety, and Tolerability of this compound (LY03005) Extended-Release Tablet for Major Depressive Disorder: A Randomized, Double-Blind, Placebo-Controlled, Dose-Finding, Phase 2 Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is this compound Hydrochloride used for? [synapse.patsnap.com]

- 3. hrcak.srce.hr [hrcak.srce.hr]

- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 7. Pharmacological Characterization of Toludesvenlafaxine as a Triple Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubcompare.ai [pubcompare.ai]

- 12. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]